
1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)butane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)butane-1,3-dione is a chemical compound known for its unique structure and properties It belongs to the class of phosphanylidene compounds, which are characterized by the presence of a phosphorus atom double-bonded to a carbon atom
Vorbereitungsmethoden
The synthesis of 1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)butane-1,3-dione typically involves the reaction of triphenylphosphine with a suitable precursor. One common method is the Wittig reaction, where triphenylphosphine reacts with an aldehyde or ketone to form the desired phosphanylidene compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphonium salt, facilitating the formation of the ylide intermediate. This intermediate then reacts with the carbonyl compound to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)butane-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of phosphine-based drugs with anticancer or antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)butane-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes and influencing their reactivity. It can also participate in redox reactions, where it undergoes oxidation or reduction to modulate the activity of enzymes or other biological molecules. The specific pathways involved depend on the context of its application, whether in chemical synthesis, biological systems, or industrial processes.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)butane-1,3-dione can be compared with other similar compounds, such as:
1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one: This compound has a similar structure but differs in the length of the carbon chain, which can influence its reactivity and applications.
1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)ethanone: Another related compound with a shorter carbon chain, used in similar synthetic applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
1474-93-7 |
|---|---|
Molekularformel |
C28H23O2P |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
1-phenyl-2-(triphenyl-λ5-phosphanylidene)butane-1,3-dione |
InChI |
InChI=1S/C28H23O2P/c1-22(29)28(27(30)23-14-6-2-7-15-23)31(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,1H3 |
InChI-Schlüssel |
HIVWCBQLKSQWRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14759562.png)
![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)acetate;hydrochloride](/img/structure/B14759569.png)

![4-[Diazo(phenyl)methyl]pyridine](/img/structure/B14759573.png)
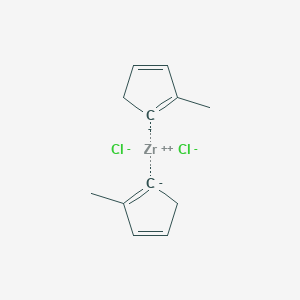
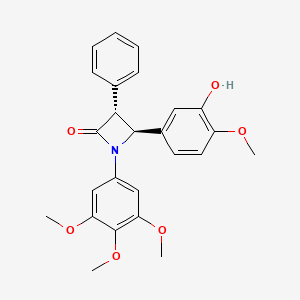
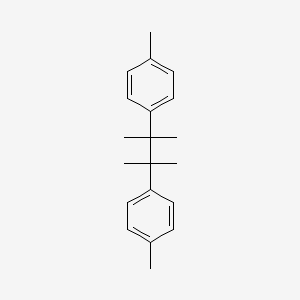
![Tetrazolo[1,5-b]pyridazine](/img/structure/B14759603.png)
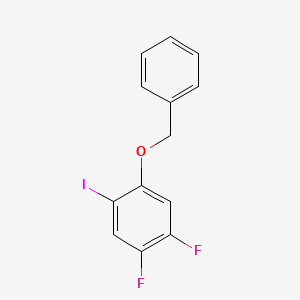
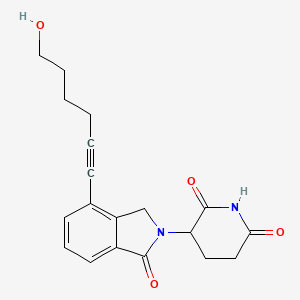
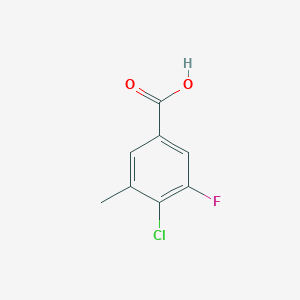
![1-[(2-Methyl-5-nitrophenyl)diazenyl]naphthalen-2-ol](/img/structure/B14759622.png)
![6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B14759654.png)
